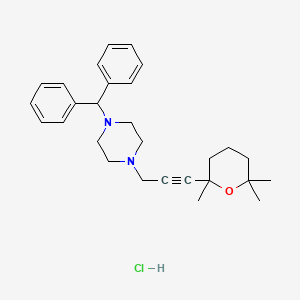
C28H37ClN2O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
分子式C28H37ClN2O を持つ化合物はメイタンシノール と呼ばれます。これは、アンサマイシン系抗生物質 のクラスに属する天然化合物です。 メイタンシノールは植物Maytenus ovatus から得られ、その細胞毒性特性により、がん治療における可能性が研究されています .
準備方法
合成経路と反応条件: メイタンシノールは、より単純な有機化合物から出発して、一連の化学反応によって合成することができます。合成経路は通常、アンサ鎖の形成と芳香族環の付加を伴います。主なステップには以下が含まれます。
アンサ鎖の形成: これは、一連の縮合反応によって2つの断片を結合させることを含みます。
芳香族環の付加: このステップは、アンサ鎖を芳香族環と環化させて最終構造を形成することを含みます。
工業生産方法: メイタンシノールの工業生産には、植物Maytenus ovatus から化合物を抽出することが含まれます。抽出プロセスには以下が含まれます。
収穫: 植物材料を収穫して乾燥させます。
抽出: 乾燥した植物材料をメタノールやエタノールなどの有機溶媒で抽出します。
化学反応の分析
反応の種類: メイタンシノールは、以下を含むさまざまな化学反応を受けます。
酸化: メイタンシノールは、さまざまな誘導体を形成するために酸化することができます。
還元: 還元反応は、メイタンシノールの官能基を修飾することができます。
置換: 置換反応は、分子に新しい官能基を導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などの試薬は、置換反応に使用されます。
主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたメイタンシノールのさまざまな誘導体が含まれ、これらは異なる生物活性を持つ可能性があります .
科学的研究の応用
メイタンシノールは、以下を含む幅広い科学研究の応用を持っています。
化学: これは、潜在的な生物活性を有するさまざまな誘導体を合成するための出発物質として使用されます。
生物学: メイタンシノールは、そのがん細胞に対する細胞毒性効果とがん治療における潜在的な用途について研究されています。
医学: これは、乳がんや白血病など、さまざまなタイプのがんの治療における潜在的な用途について調査されています。
作用機序
メイタンシノールは、細胞分裂に不可欠なタンパク質であるチューブリンの重合を阻害することによってその効果を発揮します。メイタンシノールはチューブリンに結合することにより、微小管の形成を阻害し、細胞周期停止とアポトーシス(プログラム細胞死)をもたらします。 メイタンシノールの分子標的は、チューブリンタンパク質と細胞内の微小管ネットワークが含まれます .
類似の化合物との比較
類似の化合物:
メイタンシン: 同様の細胞毒性特性を持つ別のアンサマイシン系抗生物質。
アンサミトシン: 同様の作用機序を持つ関連化合物。
リファマイシン: 抗菌特性を持つアンサマイシン系抗生物質。
独自性: メイタンシノールは、その強力な細胞毒性効果と、標的がん治療のための抗体薬物複合体の開発における潜在的な用途により、ユニークです。 チューブリン重合を阻害する能力は、がん研究と治療のための貴重な化合物となっています .
類似化合物との比較
Maytansine: Another ansamycin antibiotic with similar cytotoxic properties.
Ansamitocin: A related compound with similar mechanisms of action.
Rifamycin: An ansamycin antibiotic with antibacterial properties.
Uniqueness: Maytansinol is unique due to its potent cytotoxic effects and its potential use in the development of antibody-drug conjugates for targeted cancer therapy. Its ability to inhibit tubulin polymerization makes it a valuable compound for cancer research and treatment .
特性
分子式 |
C28H37ClN2O |
|---|---|
分子量 |
453.1 g/mol |
IUPAC名 |
1-benzhydryl-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine;hydrochloride |
InChI |
InChI=1S/C28H36N2O.ClH/c1-27(2)16-10-17-28(3,31-27)18-11-19-29-20-22-30(23-21-29)26(24-12-6-4-7-13-24)25-14-8-5-9-15-25;/h4-9,12-15,26H,10,16-17,19-23H2,1-3H3;1H |
InChIキー |
CLMAECKFDPHURG-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(O1)(C)C#CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12638105.png)
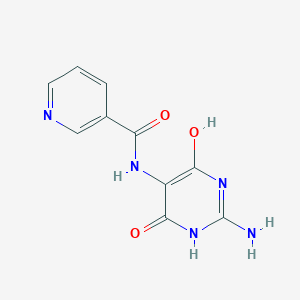
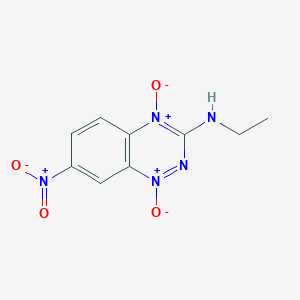
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
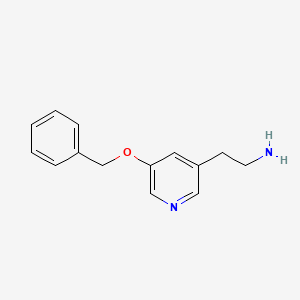
![(11S,12R,16S)-14-naphthalen-1-yl-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638136.png)

![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
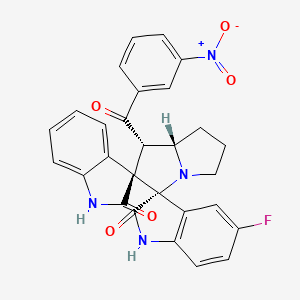
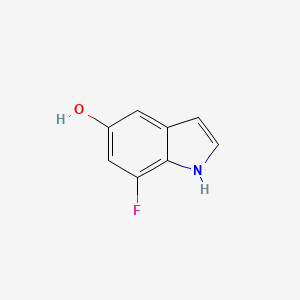
![2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12638163.png)
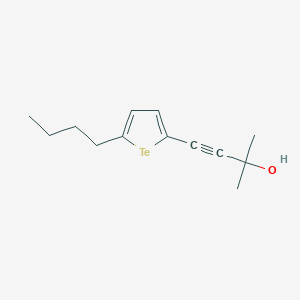
![N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide](/img/structure/B12638175.png)
